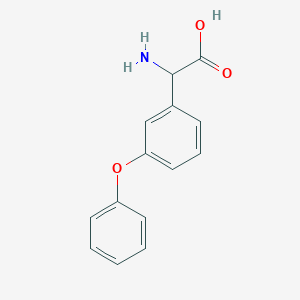

Amino(3-phenoxyphenyl)acetic acid

Description

Significance of Amino Aryl Acetic Acid Scaffolds in Drug Discovery

The amino aryl acetic acid scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is repeatedly found in successful drugs. This prevalence is due to several key factors:

Structural Versatility: The scaffold allows for the introduction of a wide range of substituents on the aryl ring and the amino group, enabling chemists to fine-tune the molecule's properties to achieve desired biological activity.

Chirality: The alpha-carbon is a chiral center, allowing for the synthesis of stereoisomers with potentially different biological activities and metabolic profiles.

Interaction with Biological Targets: The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological targets like enzymes and receptors, which is crucial for molecular recognition and biological effect.

Many approved drugs are based on or contain the amino aryl acetic acid motif, highlighting its importance in the pharmaceutical industry. This scaffold is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. nih.gov

Historical Development and Context of Amino(3-phenoxyphenyl)acetic Acid Investigations

While the specific historical timeline for the initial synthesis of this compound is not extensively documented in readily available literature, the development of related phenoxyacetic acid derivatives has a longer history. google.comjocpr.com The synthesis of various substituted phenoxyacetic acids and their derivatives has been a subject of interest for their potential biological activities, including anti-inflammatory properties. acs.org Research into similar compounds, such as 3-aminophenylacetic acid, has been driven by their utility as intermediates in the synthesis of various chemicals, including antibacterial agents and insecticides. patsnap.com The investigation of this compound likely emerged from the broader exploration of amino acid and phenoxy ether-containing compounds in medicinal chemistry.

Research Trajectories and Multidisciplinary Relevance of this compound

The research involving this compound and its related structures is multidisciplinary, spanning organic synthesis, medicinal chemistry, and materials science.

Organic Synthesis: This compound serves as a key building block in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules for high-throughput screening. nih.govmdpi.com Its reactive functional groups allow for its incorporation into a variety of larger, more complex molecular architectures. researchgate.netnih.gov For instance, it can be used in the synthesis of novel heterocyclic compounds, which are a major focus in drug discovery. acs.org

Medicinal Chemistry: The primary research trajectory for this compound is in the field of medicinal chemistry. It is investigated as a scaffold for the development of new therapeutic agents. For example, derivatives of phenoxyacetic acid have been explored as selective COX-2 inhibitors for the treatment of inflammation. nih.gov The amino aryl acetic acid structure is also a component of molecules designed to target various enzymes and receptors implicated in diseases like cancer and neurodegenerative disorders. acs.orgacs.org

Materials Science: While less common, amino acid derivatives can be explored for their potential in creating novel polymers and materials with specific properties, leveraging their ability to form ordered structures through hydrogen bonding.

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 299168-94-8 | apolloscientific.co.ukechemi.com |

| Molecular Formula | C14H13NO3 | echemi.comkeyorganics.net |

| Molecular Weight | 243.26 g/mol | echemi.com |

| Exact Mass | 243.09000 u | echemi.com |

| MDL Number | MFCD02662402 | apolloscientific.co.uk |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-2-(3-phenoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c15-13(14(16)17)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9,13H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDUZBVRDQXJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398726 | |

| Record name | amino(3-phenoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299168-94-8 | |

| Record name | amino(3-phenoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Amino 3 Phenoxyphenyl Acetic Acid and Its Analogs

Established Synthetic Pathways for Amino(3-phenoxyphenyl)acetic Acid

The construction of the this compound scaffold is primarily achieved through well-established synthetic organic chemistry reactions. These methods typically involve multi-step sequences that strategically build the molecule from simpler, commercially available starting materials.

Multi-Step Reaction Sequences and Key Intermediates

A common and logical approach to the synthesis of this compound involves a multi-step process starting from 3-phenoxybenzaldehyde (B142659). This pathway leverages the principles of the renowned Strecker amino acid synthesis. masterorganicchemistry.com The key stages of this synthetic sequence are outlined below:

Formation of the α-hydroxynitrile: The synthesis commences with the reaction of 3-phenoxybenzaldehyde with a cyanide source, typically sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of a mineral acid or a salt like sodium bisulfite. This reaction furnishes the corresponding α-hydroxynitrile, also known as a cyanohydrin.

Conversion to the α-aminonitrile: The hydroxyl group of the cyanohydrin is then replaced by an amino group. This is often achieved by reacting the cyanohydrin with ammonia (B1221849) (NH₃) or an ammonium (B1175870) salt such as ammonium chloride (NH₄Cl). This step yields the crucial α-aminonitrile intermediate.

Hydrolysis to the α-amino acid: The final step involves the hydrolysis of the nitrile group of the α-aminonitrile to a carboxylic acid. This transformation is typically carried out under acidic or basic conditions, for example, by heating with a strong acid like hydrochloric acid (HCl) or a strong base like sodium hydroxide (B78521) (NaOH), followed by neutralization. This sequence ultimately yields the target molecule, this compound.

A key intermediate in this pathway is amino(3-phenoxyphenyl)acetonitrile . The successful synthesis and purification of this intermediate are critical for obtaining the final product in high yield and purity.

| Step | Reactants | Product | Typical Conditions |

| 1 | 3-Phenoxybenzaldehyde, NaCN, H⁺ | 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile | Aqueous solution, room temperature |

| 2 | 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, NH₃ | 2-Amino-2-(3-phenoxyphenyl)acetonitrile | Alcoholic ammonia solution |

| 3 | 2-Amino-2-(3-phenoxyphenyl)acetonitrile | This compound | Acid or base hydrolysis, heat |

Table 1: General multi-step synthesis of this compound.

Stereoselective Synthesis Approaches for Chiral Centers in this compound

This compound possesses a chiral center at the α-carbon, meaning it can exist as two enantiomers. For many applications, particularly in pharmacology, it is often necessary to synthesize a single enantiomer. Several strategies have been developed for the stereoselective synthesis of α-amino acids, which can be adapted for the preparation of enantiomerically pure this compound.

One prominent method involves the use of chiral auxiliaries . researchgate.netnumberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, in this case, a precursor to the amino acid. The auxiliary then directs a subsequent reaction, such as alkylation or addition, to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Examples of chiral auxiliaries that have been successfully employed in the synthesis of α-amino acids include Evans' oxazolidinones and Schöllkopf's bis-lactim ethers. researchgate.net For the synthesis of this compound, a glycine (B1666218) enolate equivalent bearing a chiral auxiliary could be alkylated with a 3-phenoxybenzyl halide.

Another powerful approach is the use of chiral catalysts in an asymmetric Strecker synthesis. researchgate.net In this variation, a chiral catalyst, often a metal complex with a chiral ligand, is used to control the addition of cyanide to the imine intermediate, leading to the preferential formation of one enantiomer of the α-aminonitrile. Subsequent hydrolysis then affords the enantiomerically enriched α-amino acid.

| Approach | Description | Key Component |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct stereoselective bond formation. | Evans' oxazolidinones, Schöllkopf's bis-lactim ethers |

| Chiral Catalysis | A substoichiometric amount of a chiral catalyst is used to induce enantioselectivity in a key reaction step. | Chiral metal complexes (e.g., with BINOL or Salen ligands) |

Table 2: Common stereoselective synthesis approaches.

Use of α-Amino Nitrile Intermediates in this compound Synthesis

As highlighted in the multi-step synthesis, α-amino nitriles are pivotal intermediates in the Strecker synthesis of amino acids. masterorganicchemistry.comrug.nl The formation of amino(3-phenoxyphenyl)acetonitrile from 3-phenoxybenzaldehyde, ammonia, and a cyanide source is a classic example of the Strecker reaction. researchgate.net This three-component reaction is a highly efficient method for the construction of the α-amino nitrile core.

Optimisation of Reaction Conditions and Yields

The efficiency of any synthetic route is heavily dependent on the optimization of reaction conditions to maximize yield and purity while minimizing side reactions. For the synthesis of this compound via the Strecker pathway, several factors can be fine-tuned.

In the formation of the α-aminonitrile, the concentrations of the reactants (aldehyde, ammonia, and cyanide), the choice of solvent, the reaction temperature, and the pH can all significantly impact the rate of reaction and the equilibrium position. frontiersin.org For instance, careful control of pH is crucial to ensure the presence of both free ammonia and hydrocyanic acid for the reaction to proceed efficiently.

During the hydrolysis of the α-aminonitrile, the choice between acidic and basic conditions, the concentration of the acid or base, the reaction temperature, and the reaction time must be carefully controlled to ensure complete conversion of the nitrile to the carboxylic acid without causing degradation of the product. Optimization may involve screening different acids or bases and their concentrations to find the conditions that provide the highest isolated yield of the final amino acid.

Synthesis of Structurally Modified this compound Derivatives

The structural modification of this compound, particularly at the amino group, can lead to the generation of a diverse library of compounds with potentially new and interesting properties.

Derivatization at the Amino Group of this compound

The primary amino group of this compound is a nucleophilic site that can readily undergo a variety of chemical transformations. Common derivatization strategies include N-alkylation and N-acylation.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved through several methods. One common approach is reductive amination, where the amino acid is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Another method involves direct alkylation with an alkyl halide, although this can sometimes lead to over-alkylation. To achieve mono-alkylation, the amino group can first be protected, followed by alkylation and then deprotection. monash.edu

N-Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or acid anhydrides in the presence of a base. This reaction forms an amide bond and is a common method for peptide synthesis, where the amino group of one amino acid is coupled with the carboxylic acid of another.

Substituent Effects on the Phenoxy Ring and their Synthetic Implications

The electronic properties of substituents on the phenoxy ring can significantly influence the synthetic routes to this compound analogs. These effects are most pronounced in reactions that involve the formation of the carbon-aryl bond or other key transformations on the aromatic system.

Detailed research findings indicate that modern cross-coupling reactions are a powerful tool for creating α-aryl amino acids. organic-chemistry.org For instance, palladium-catalyzed α-arylation of protected amino acid precursors allows for the direct formation of the bond between the α-carbon and the aryl ring. organic-chemistry.org In this context, the electronic nature of the phenoxy ring is critical. Electron-withdrawing groups can enhance the reactivity of aryl halides in certain coupling reactions, while electron-donating groups can influence the oxidative addition step in catalytic cycles.

The synthesis of quaternary α-aryl amino acids, which are highly hindered, presents a significant challenge. acs.org Methodologies have been developed that rely on the temporary creation of a second stereocenter to control the arylation process, enabling the use of aryl groups with a range of electronic properties, including electron-rich and electron-poor systems. acs.org The choice of catalyst and ligands is often tailored to the specific substituents on the aryl partner to achieve high yields and stereoselectivity.

Table 1: Impact of Phenoxy Ring Substituents on Synthetic Strategies

| Substituent Type | Potential Synthetic Implication | Example Reaction Type |

|---|---|---|

| Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃) | May increase the reactivity of aryl halides in nucleophilic aromatic substitution or certain cross-coupling reactions. | Palladium-catalyzed α-arylation |

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Can facilitate electrophilic aromatic substitution reactions and may require different catalyst systems for optimal cross-coupling. | Friedel-Crafts type reactions |

| Halogens (e.g., -Cl, -Br, -I) | Serve as essential handles for a wide variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). | Nickel-catalyzed cross-couplings nih.gov |

| Sterically Hindering Groups | May necessitate more reactive catalysts or harsher reaction conditions to overcome steric hindrance near the reaction site. acs.org | Synthesis of α,α-disubstituted amino acids |

Modifications of the Acetic Acid Moiety in this compound Analogs

Modification of the carboxylic acid portion of this compound leads to a diverse range of analogs with potentially new chemical and biological properties. These modifications can include homologation, esterification, amidation, or conversion to other functional groups. nih.gov

One significant modification is the homologation of α-amino acids to their corresponding β-amino acid derivatives. nih.gov A modern approach involves a one-pot protocol using quinone-catalyzed oxidative decarboxylation followed by an in situ Mukaiyama–Mannich addition. This method serves as an alternative to classical techniques like the Arndt–Eistert homologation. nih.gov

The carboxylic acid can also be converted into esters or amides. The synthesis of α-amino acid esters can be achieved through various methods, including direct esterification or as part of a larger synthetic sequence. acs.org Another innovative modification involves converting the carboxylic acid functionality into a heterocyclic ring system. For example, a Davidson-like heterocyclization can transform the protected amino acid into an imidazole (B134444) derivative, offering a non-polar core where the carboxylic acid once was. sciforum.net This reaction allows for further diversification by varying the α-haloketone used in the cyclization. sciforum.net

Table 2: Synthetic Modifications of the Acetic Acid Moiety

| Modification | Synthetic Method | Description |

|---|---|---|

| Homologation (α → β) | Quinone-catalyzed oxidative decarboxylation / Mukaiyama–Mannich addition nih.gov | A two-step, one-pot process that extends the carbon chain by one unit, converting an α-amino acid to a β-amino ester. |

| Esterification | Standard acid-catalyzed esterification or as part of a domino reaction acs.org | Converts the carboxylic acid to an ester, which can alter solubility and act as a protecting group. |

| Heterocycle Formation | Davidson-like Heterocyclization sciforum.net | A multi-step process that converts the carboxylic acid of an N-protected amino acid into a substituted imidazole ring. |

| Decarboxylation | Enzymatic photodecarboxylation researchgate.net | An engineered fatty acid photodecarboxylase (CvFAP) can catalyze the removal of the carboxyl group. |

Emerging Synthetic Strategies and Green Chemistry Principles Applied to this compound

Recent advancements in chemical synthesis have emphasized the development of more efficient, selective, and environmentally sustainable methods. These principles are increasingly being applied to the complex synthesis of unnatural amino acids.

Catalytic Approaches in the Synthesis of this compound

Catalysis, particularly asymmetric catalysis, is at the forefront of modern amino acid synthesis, providing efficient pathways to enantiomerically pure compounds. nih.govacs.org The use of catalytic amounts of chiral molecules is a highly effective strategy for producing optically active proteinogenic and non-proteinogenic amino acids. nih.gov

A notable development is the use of earth-abundant metal catalysts. For example, chiral nickel-based catalysts can achieve the enantioconvergent coupling of racemic alkyl electrophiles with organozinc reagents to produce a wide array of protected unnatural α-amino acids in high yield and enantiomeric excess. nih.gov This method is robust, proceeding under mild conditions and showing tolerance to air and moisture. nih.gov Similarly, cobalt-catalyzed reactions have been developed for the reductive alkylative addition to dehydroglycines, avoiding the need for sensitive organometallic reagents. organic-chemistry.org

Metal-catalyzed asymmetric hydrogenation of α,β-dehydroamino acid derivatives is another powerful and "clean" technique, using hydrogen as the reducing agent and requiring only small amounts of catalyst. acs.org These catalytic methods represent a significant improvement over stoichiometric approaches, offering greater efficiency and atom economy.

Table 3: Selected Catalytic Methods for α-Amino Acid Synthesis

| Catalytic System | Reaction Type | Advantages |

|---|---|---|

| Chiral Nickel Complex | Enantioconvergent Cross-Coupling nih.gov | Uses an earth-abundant metal; tolerant of air and moisture; broad substrate scope. |

| Chiral Cobalt Complex | Aza-Barbier Reaction organic-chemistry.org | Avoids pre-formed, sensitive organometallic reagents; high enantioselectivity. |

| Chiral Rhodium/Ruthenium Complexes | Asymmetric Hydrogenation acs.org | High atom economy; uses clean H₂ gas; well-established for industrial applications. |

| Chiral Iridium-NHC Complex | Asymmetric Addition rsc.org | Catalytic generation of carbanions from less acidic precursors like acetonitrile. |

Sustainable and Environmentally Benign Synthetic Protocols

Green chemistry principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency in chemical manufacturing. imist.ma These principles are highly relevant to the synthesis of complex molecules like this compound. A key goal is to replace toxic reagents and solvents with safer alternatives. For instance, older amino acid syntheses sometimes employed highly toxic reagents like sodium cyanide. google.com Green approaches seek to eliminate such substances.

One major green strategy is biocatalysis, which uses enzymes to perform chemical transformations. Engineered enzymes, such as variants of fatty acid photodecarboxylase (CvFAP), can catalyze the kinetic resolution of racemic α-amino acids with high stereoselectivity under mild conditions. researchgate.net This offers a highly selective and environmentally friendly route to enantiopure amino acids.

Another green approach focuses on the choice of solvent and reaction medium. Performing reactions in water instead of chlorinated organic solvents can significantly reduce environmental impact. imist.ma Additionally, the use of abundant and non-toxic starting materials, such as utilizing CO₂ as a C1 source in carboxylation reactions, is a growing area of interest for sustainable amino acid synthesis. researchgate.net These methods stand in contrast to conventional syntheses that may use hazardous reagents like benzene, which is being replaced in some industrial processes by safer alternatives like glucose. youtube.com

Table 4: Comparison of Conventional and Green Synthetic Approaches

| Process | Conventional Method | Green/Sustainable Alternative | Principle Illustrated |

|---|---|---|---|

| Chiral Resolution | Derivatization with chiral auxiliary, separation, and removal | Enzymatic Kinetic Resolution researchgate.net | Use of renewable feedstocks (enzymes); high selectivity; mild conditions. |

| Solvent Use | Use of chlorinated solvents (e.g., dichloromethane) imist.ma | Reactions in aqueous medium imist.ma | Safer solvents and reaction conditions. |

| Starting Materials | Use of toxic reagents (e.g., sodium cyanide) google.com | Catalytic routes avoiding toxic reagents; use of CO₂ as a building block researchgate.net | Inherently safer chemistry; use of renewable feedstocks. |

| Atom Economy | Reactions with poor atom economy (e.g., leaving groups are waste) | Asymmetric hydrogenation; catalytic additions acs.org | Maximizing the incorporation of all materials used in the process into the final product. |

Biological Activity and Pharmacological Investigations of Amino 3 Phenoxyphenyl Acetic Acid and Its Derivatives

Comprehensive Spectrum of Biological Activities Associated with Amino(3-phenoxyphenyl)acetic Acid Derivatives

Other Pharmacological Applications (e.g., P2X3 Receptor Antagonism)

Beyond previously discussed applications, derivatives of this compound have been investigated for their role as antagonists of the P2X3 receptor. P2X3 receptors are ligand-gated ion channels activated by adenosine (B11128) triphosphate (ATP) and are predominantly found on sensory nerve fibers. nih.gov Their activation is a key mechanism in mediating nociception and signaling in various conditions associated with sensory-nerve-fiber overactivation, such as pain, overactive bladder, and chronic cough. nih.govnih.gov

The release of ATP from cells during inflammation or mechanical stretch activates these receptors, inducing action potentials in nerve fibers that can lead to the sensation of pain or contractions of bladder or lung muscles. nih.gov Consequently, blocking P2X3 receptors is a promising therapeutic strategy for these conditions. nih.gov Research has identified specific antagonists with a structural resemblance to this compound. One such example is A-317491, chemically known as 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino] carbonyl]-1,2,4-benzenetricarboxylic acid, which acts as an ATP competitive antagonist at the P2X3 receptor. nih.gov The development of P2X3 receptor antagonists represents a significant area of pharmacological research, aiming to provide peripherally acting analgesics that may avoid the central nervous system side effects associated with many current pain medications. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications of a lead compound influence its biological potency and pharmacokinetic properties. For derivatives related to this compound, extensive SAR studies have been conducted to optimize their therapeutic potential.

Investigations into related structures, such as 3-arylpropionic acids, have shown that modifications to the propionic acid chain can significantly enhance metabolic stability and half-life in rodent models. nih.gov This suggests that the core acid chain is a key site for metabolic oxidation. nih.gov

Further SAR studies on various aryl-containing compounds have elucidated the importance of substituents on the aromatic rings. In a series of aryl acetamide (B32628) triazolopyridazines, it was found that electron-withdrawing groups on the aryl 'tail' are generally preferred over electron-donating groups for enhanced potency against the parasite Cryptosporidium. nih.gov The synergy of a 3,4-dichloro substitution pattern was noted as being particularly effective. nih.gov The most profound discovery from these studies was the remarkable role of fluorine. The addition of fluorine atoms to the structure led to significant shifts in potency, with the most potent compound, SLU-10482, demonstrating an EC50 of 0.07 μM. nih.gov

Similarly, in a series of 3-arylcoumarins evaluated for antibacterial activity, the substitution pattern on the coumarin (B35378) and aryl moieties was critical. A nitro group at the 6-position of the coumarin core was found to be essential for activity against S. aureus, while an amino substituent tended to decrease activity. mdpi.com The position of substituents on the 3-aryl ring also influenced efficacy, with compounds having nitro groups solely on this ring being inactive. mdpi.com

These studies underscore a common principle in the SAR of these compounds: the nature and position of substituents on the aryl rings are primary determinants of biological efficacy.

Table 1: Impact of Structural Modifications on Biological Efficacy

| Compound Class | Structural Modification | Effect on Biological Efficacy | Source |

|---|---|---|---|

| Aryl Acetamide Triazolopyridazines | Addition of fluorine to the aryl 'tail' group | Remarkable increase in potency against Cryptosporidium (e.g., SLU-10482, EC50 = 0.07 μM) | nih.gov |

| Aryl Acetamide Triazolopyridazines | Electron-withdrawing groups on aryl ring | Generally preferred over electron-donating groups for higher potency | nih.gov |

| 3-Arylcoumarins | Nitro group at 6-position of coumarin moiety | Essential for antibacterial activity against S. aureus | mdpi.com |

| 3-Arylcoumarins | Amino substituent | Decreased antibacterial activity | mdpi.com |

| 3-Arylpropionic Acids | Substitution on the propionic acid chain | Enhanced metabolic half-life in rats | nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a pivotal role in the biological activity of many pharmacologically active compounds. The interaction between a drug and its biological target is often highly specific, akin to a lock and key, where only one stereoisomer (enantiomer or diastereomer) fits correctly to elicit the desired response.

In the context of this compound analogs, stereochemistry is a critical determinant of efficacy. For instance, the P2X3 receptor antagonist A-317491 possesses a specific stereocenter, designated as (1S), at the tetrahydronaphthalene moiety. nih.gov This specific spatial configuration is crucial for its binding and antagonistic activity at the P2X3 receptor.

Further evidence for the importance of stereochemistry comes from studies on related chiral compounds. In the development of isosteviol-based 1,3-aminoalcohols, stereoselective transformations were employed to create a library of derivatives. mdpi.com The antiproliferative activity of these compounds was found to be highly dependent on the specific stereochemistry of the 1,3-aminoalcohol functional group, along with the nature of the N-substituent. mdpi.com These findings highlight that both the core structure and its precise three-dimensional orientation are essential for achieving reliable biological activity. mdpi.com

In Vitro and In Vivo Pharmacological Models for Efficacy Assessment

In vitro cellular assays are indispensable tools for the initial stages of drug discovery, allowing for high-throughput screening, target identification, and analysis of the molecular pathways affected by a compound.

For amino acid analogs, cellular uptake assays are commonly used. For example, the ability of compounds to inhibit the transport of a radiolabeled substrate, such as ³H-glycine, in a specific cell line (e.g., PC-3 prostate cancer cells) can be used to identify inhibitors of amino acid transporters like SNAT2. semanticscholar.org To further characterize the interaction, a FLIPR (Fluorescent Imaging Plate Reader) membrane potential assay can be used to distinguish between substrates and non-transported inhibitors. semanticscholar.org

For broader, unbiased target identification, chemoproteomic approaches are powerful. Techniques like SILAC (stable isotope labeling by amino acids in cell culture) combined with quantitative mass spectrometry can identify the specific cellular proteins that a small-molecule probe binds to. nih.gov In one such study, this method successfully identified MT-ND1, a subunit of the mitochondrial complex I, as a primary target of an anti-proliferative compound. nih.gov Following target identification, in vitro enzymatic assays, such as measuring the NADH oxidase activity of purified mitochondrial particles, can be used to confirm that the compound inhibits the function of the identified target. nih.gov

Table 2: Cellular Assays for Pharmacological Analysis

| Assay Type | Purpose | Example Application | Source |

|---|---|---|---|

| Radiometric Uptake Assay | Identify and characterize transporter inhibitors | Inhibition of ³H-glycine uptake in PC-3 cells to assess SNAT2 activity | semanticscholar.org |

| FLIPR Membrane Potential Assay | Distinguish between transporter substrates and inhibitors | Characterizing amino acid analogs at SNAT2 | semanticscholar.org |

| SILAC-based Proteomics | Unbiased identification of cellular protein targets | Identifying MT-ND1 as a target for an anti-proliferative probe | nih.gov |

| In Vitro Enzymatic Assay | Confirm functional inhibition of an identified target | Measuring inhibition of complex I NADH oxidase activity | nih.gov |

| Cell-based Infection Assay | Evaluate efficacy against intracellular pathogens | Using a Cryptosporidium-infection HCT-8 cell-based assay to determine EC50 values | nih.gov |

Following promising in vitro results, preclinical animal models are essential for evaluating the in vivo efficacy and pharmacological properties of a drug candidate in a complex biological system. Rodents, such as mice and rats, are widely used due to their physiological similarities to humans and the availability of established disease models. mdpi.com

For assessing potential analgesics, models of noxious stimulus-induced behaviors are employed. One common model is the acetic acid-induced writhing test in mice. nih.gov Intraperitoneal injection of acetic acid causes abdominal contractions (writhes), and effective analgesics reduce the frequency of this behavior. nih.gov A related endpoint is the measurement of pain-depressed behavior, such as locomotor activity. Painful stimuli can cause a significant decrease in spontaneous movement, and a drug's ability to reverse this depression serves as a measure of its analgesic efficacy. nih.gov

For other therapeutic areas, disease-specific models are used. To evaluate anticryptosporidial compounds, a NOD SCID gamma (NSG) mouse model of persistent Cryptosporidium parvum infection is utilized. nih.gov In this model, immunocompromised mice are infected, and the efficacy of a test compound is determined by its ability to reduce parasite shedding, which is quantified from fecal samples. This model was used to confirm the in vivo efficacy of compound 52, which reduced parasite shedding by over 99% at certain doses. nih.gov

Mechanistic Elucidation of Amino 3 Phenoxyphenyl Acetic Acid S Biological Action

Identification of Molecular Targets and Binding Interactions

The initial step in elucidating the biological action of a compound is the identification of its molecular targets. Based on its structural features, which include a phenylacetic acid moiety, Amino(3-phenoxyphenyl)acetic acid is predicted to interact with various enzymes and receptors.

Cyclooxygenase (COX)

For instance, a series of novel phenoxy acetic acid derivatives have been shown to exhibit significant inhibitory activity against both COX-1 and COX-2. cymitquimica.com The inhibitory concentration (IC50) values for these derivatives against COX-2 ranged from 0.06 µM to 0.97 µM, with some compounds demonstrating high selectivity for COX-2 over COX-1. cymitquimica.com For comparison, the reference NSAID diclofenac (B195802) exhibits potent but non-selective inhibition of both isoforms, while celecoxib (B62257) is a highly selective COX-2 inhibitor. cymitquimica.com The structural difference between COX-1 and COX-2, specifically the substitution of a smaller valine residue in COX-2 for a larger isoleucine in COX-1 at position 523, creates a side pocket in the COX-2 active site that can be exploited by selective inhibitors. cymitquimica.com

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Reference Compounds

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| Diclofenac | 0.21 | 3.8 | 0.055 |

| Celecoxib | 15.8 | 0.29 | 54.5 |

| Mefenamic Acid | 29.9 | 1.98 | 15.1 |

Data sourced from studies on various NSAIDs and phenoxy acetic acid derivatives. cymitquimica.com

Aminobutyrate Aminotransferase (GABA-T)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its levels are regulated by the enzyme aminobutyrate aminotransferase (GABA-T). Inhibition of GABA-T leads to increased GABA levels, a mechanism utilized by some anticonvulsant drugs. While there is no direct evidence of this compound inhibiting GABA-T, research on related phenyl-substituted amino acids suggests a potential for interaction. For example, certain 4-amino-5-fluoro-3-phenylpentanoic acids have been shown to be competitive reversible inhibitors of GABA-T. researchgate.net These findings indicate that the presence of a phenyl group can confer selectivity for GABA-T inhibition. researchgate.net

P2X3 Receptors

P2X3 receptors are ATP-gated ion channels predominantly expressed on nociceptive sensory neurons and are implicated in pain signaling. Antagonists of P2X3 receptors are being investigated as potential analgesics. Although specific binding data for this compound at P2X3 receptors is not available, the phenoxyphenyl moiety is a feature found in some known P2X3 receptor antagonists. For instance, the potent and selective P2X3 and P2X2/3 receptor antagonist A-317491 contains a 3-phenoxyphenyl group. uc.pt This structural similarity suggests that this compound could potentially interact with and modulate P2X3 receptor activity.

Peroxisome Proliferator-Activated Receptor-α (PPAR-α)

PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Fibrate drugs, such as fenofibrate (B1672516), are PPAR-α agonists used to treat dyslipidemia. The activation of PPAR-α can be influenced by various amino acids. nih.gov While direct binding affinity or activation data for this compound on PPAR-α is lacking, it is plausible that as an amino acid derivative, it could modulate PPAR-α activity. Fenofibrate, a reference compound, is a prodrug that is converted to its active metabolite, fenofibric acid, which then acts as a PPAR-α agonist. echemi.com

Understanding the precise binding mode of a ligand within its target protein is crucial for elucidating its mechanism of action. In the absence of experimental structural data for this compound complexed with its potential targets, molecular modeling and docking studies of related compounds can provide valuable hypotheses.

For COX-2, the binding of diclofenac involves the interaction of its carboxylate group with the side chains of Tyr-385 and Ser-530. nih.gov The dichlorophenyl ring of diclofenac occupies a hydrophobic pocket within the enzyme's active site. It is conceivable that the phenoxyphenyl group of this compound could occupy a similar hydrophobic region within the COX-2 active site, while its amino and carboxylic acid groups form hydrogen bonds with key residues.

Analysis of Intracellular Signaling Pathways and Cellular Responses Modulated by this compound

The interaction of a ligand with its molecular target initiates a cascade of intracellular signaling events that ultimately lead to a cellular response. Given the potential targets of this compound, several signaling pathways could be modulated.

If this compound inhibits COX-2, it would lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain. This is the primary mechanism of action for most NSAIDs.

Should the compound interact with P2X3 receptors, it could modulate ion channel activity in sensory neurons, affecting pain perception.

Activation of PPAR-α would lead to changes in the expression of genes involved in lipid metabolism. Studies have shown that acetic acid can activate the AMP-activated protein kinase (AMPK) signaling pathway, which in turn can increase the expression and transcriptional activity of PPAR-α. bldpharm.com

Furthermore, various cellular stressors, including changes in amino acid availability, can activate stress-responsive signaling pathways such as the p38 mitogen-activated protein kinase (p38 MAPK) pathway. It is possible that this compound, as an amino acid derivative, could influence these pathways. Activation of p38 MAPK is known to be involved in inflammatory responses and can be stimulated by G protein-coupled receptor agonists.

Comparative Mechanistic Studies with Established Reference Compounds

To better understand the potential biological profile of this compound, it is useful to compare its predicted mechanisms with those of well-characterized drugs.

Table 2: Mechanistic Comparison with Reference Compounds

| Compound | Primary Molecular Target(s) | Key Mechanistic Actions |

| Diclofenac | COX-1 and COX-2 | Non-selective inhibition of prostaglandin (B15479496) synthesis. |

| Gabapentin | α2δ subunit of voltage-gated calcium channels | Modulation of neurotransmitter release; increases GABA synthesis. |

| Fenofibrate | PPAR-α | Agonist activity leading to altered lipid metabolism gene expression. echemi.com |

| This compound (Predicted) | COX-2, P2X3 Receptors, PPAR-α | Potential inhibition of prostaglandin synthesis, modulation of nociceptive signaling, and regulation of lipid metabolism. |

Diclofenac , a phenylacetic acid derivative, serves as a relevant comparator due to its structural similarity and its well-established role as a non-selective COX inhibitor. Unlike selective COX-2 inhibitors, diclofenac's inhibition of COX-1 is responsible for some of its gastrointestinal side effects.

Gabapentin , while structurally an amino acid, does not act on GABA receptors but rather binds to the α2δ subunit of voltage-gated calcium channels, thereby modulating neurotransmitter release. A comparative study would be interesting to determine if this compound shares any of these neuro-modulatory properties.

Fenofibrate , a PPAR-α agonist, provides a benchmark for potential effects on lipid metabolism. A key difference is that fenofibrate is a prodrug, whereas this compound is likely active in its administered form.

Computational and Theoretical Investigations of Amino 3 Phenoxyphenyl Acetic Acid

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. DFT studies allow for the optimization of the molecular geometry to find its most stable conformation. From this optimized structure, a host of electronic properties can be calculated.

Detailed research findings from DFT studies on related phenoxyacetic acid and amino acid compounds reveal key molecular characteristics. researchgate.netmdpi.com For Amino(3-phenoxyphenyl)acetic acid, such calculations would determine the bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. Key electronic descriptors like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. mdpi.com Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify the electrophilic and nucleophilic sites within the molecule, crucial for predicting interaction patterns with biological macromolecules. researchgate.net

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Description | Predicted Value/Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 4.0 to 5.0 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.0 to 4.0 Debye |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | 6.0 to 7.0 eV |

| Electron Affinity | The energy released when an electron is added to the molecule. | 1.0 to 2.0 eV |

Molecular Docking and Molecular Dynamics Simulations to Predict Binding Modes and Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target. For this compound, docking simulations would involve placing the molecule into the active site of a target protein and scoring the different poses based on binding energy. The results would reveal potential binding modes, key intermolecular interactions (like hydrogen bonds, hydrophobic interactions, and pi-pi stacking), and an estimate of the binding affinity. Studies on similar molecules like 3-phenoxybenzoic acid have successfully used docking to predict interactions with metabolic enzymes and cellular receptors. nih.govresearchgate.net

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability of the predicted protein-ligand complex over time. MD simulations model the atomic movements of the system, providing a dynamic view of the binding. nih.govnih.gov This technique can validate the docking results, showing whether the ligand remains stably bound in the active site or if it dissociates. It also provides insights into conformational changes in both the ligand and the protein upon binding.

Table 2: Illustrative Molecular Docking and Dynamics Results

| Parameter | Description | Example Finding |

| Molecular Docking | ||

| Binding Energy | Estimated free energy of binding (kcal/mol); more negative values indicate stronger affinity. | -7.5 kcal/mol |

| Key Interactions | Specific amino acid residues in the target protein interacting with the ligand. | Hydrogen bonds with Serine, Alanine; Pi-pi stacking with Phenylalanine. |

| Inhibition Constant (Ki) | Theoretical inhibition constant predicted from binding energy. | Low micromolar (µM) range |

| Molecular Dynamics | ||

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein-ligand complex from its initial docked pose over time. | Stable trajectory with RMSD < 2 Å suggests a stable complex. |

| Interaction Stability | Persistence of key hydrogen bonds and other interactions during the simulation. | Key hydrogen bonds maintained for >80% of the simulation time. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression and classification models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and an observed activity or property.

For this compound, a QSAR model could predict its potential efficacy as, for instance, an enzyme inhibitor or receptor agonist, based on models developed for analogous series of compounds. researchgate.net Descriptors would include constitutional (e.g., molecular weight), topological (e.g., branching indices), and quantum chemical (e.g., HOMO/LUMO energies) parameters. A QSAR study on N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)trifluoro-3-amino-2-propanol derivatives, for example, indicated that molar refractivity was a key descriptor influencing antiatherogenic activity. researchgate.net Similarly, QSPR models could predict properties like solubility, boiling point, or lipophilicity (LogP).

Table 3: Key Molecular Descriptors for QSAR/QSPR of this compound

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Atom Count | Total number of atoms or specific types of atoms (C, N, O). | |

| Topological | Zagreb Index | A molecular descriptor based on the degrees of vertices in the molecular graph. |

| Wiener Index | The sum of distances between all pairs of vertices in the molecular graph. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | |

| Electronic | HOMO/LUMO Energies | Energies of the frontier molecular orbitals, calculated via DFT. |

In Silico Predictions for Biological Relevance and Interactions

A wide array of in silico tools can predict the biological relevance of a compound by screening it against databases of known biological activities and toxicities. Programs like PASS (Prediction of Activity Spectra for Substances) can predict a broad spectrum of potential biological activities based on the substance's structure. Other platforms like ADMETlab 2.0 and SwissADME are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a molecule. nih.govresearchgate.net

For this compound, these tools would provide a rapid, preliminary assessment of its drug-likeness and potential biological functions. Predictions might include its likelihood of crossing the blood-brain barrier, its potential as a substrate or inhibitor for cytochrome P450 enzymes (critical for drug metabolism), and its adherence to established rules for drug candidates, such as Lipinski's Rule of Five. nih.gov These predictions are crucial for prioritizing compounds for further experimental testing and identifying potential liabilities early in the development process. nih.gov

Table 4: Summary of In Silico Predictions for Biological Relevance

| Prediction Area | Parameter | Predicted Outcome |

| Pharmacokinetics (ADMET) | Human Intestinal Absorption | High |

| Blood-Brain Barrier (BBB) Permeation | Likely to penetrate | |

| CYP450 Inhibition | Potential inhibitor of CYP2C9 and CYP3A4 | |

| hERG Inhibition | Low risk | |

| Drug-Likeness | Lipinski's Rule of Five | Obeys the rule (0 violations) |

| Bioavailability Score | 0.55 | |

| Predicted Biological Activity | PASS Online Prediction | Potential activities may include enzyme inhibition, neuroendocrine disruption, or kinase inhibition. nih.govresearchgate.net |

Analytical Methodologies for Characterization and Quantification of Amino 3 Phenoxyphenyl Acetic Acid

Spectroscopic Techniques for Structural Elucidation (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic methods are fundamental for elucidating the molecular structure of Amino(3-phenoxyphenyl)acetic acid by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy Infrared spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features. The synthesis of related N-phenyl amino acid derivatives has been confirmed using IR spectroscopy, which validates the presence of expected functional groups like carboxylic acid -OH and C-H groups. nih.gov

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Carboxylic Acid | O-H | 3300-2500 (broad) | Stretch |

| Amino Group | N-H | 3400-3250 | Stretch |

| Aromatic Ring | C-H | 3100-3000 | Stretch |

| Carboxylic Acid | C=O | 1725-1700 | Stretch |

| Aromatic Ring | C=C | 1600-1450 | Stretch |

| Aryl Ether | C-O-C | 1250-1200 (asymmetric) | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to map the connectivity and chemical environment of atoms.

¹H NMR: The proton NMR spectrum would reveal distinct signals for each unique proton in the molecule. The aromatic protons on the two phenyl rings would appear as complex multiplets in the downfield region (typically δ 7.0-7.8 ppm). The single proton on the alpha-carbon (the carbon adjacent to the carboxyl and amino groups) would likely appear as a singlet or a narrowly split multiplet. The protons of the amino (NH₂) and carboxylic acid (COOH) groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show separate signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ 170-180 ppm). The aromatic carbons would generate a series of signals between δ 110-160 ppm, including the two carbons involved in the ether linkage. The alpha-carbon would have a characteristic signal around δ 50-60 ppm. Spectroscopic techniques including ¹H and ¹³C NMR are used to establish the structures of newly prepared N-phenyl amino acid derivatives. nih.gov

Mass Spectrometry (MS) Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (Molecular Formula: C₁₄H₁₃NO₃), the molecular weight is 243.26 g/mol . echemi.com

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 243.

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the carboxyl group (-COOH) as a radical, leading to a significant peak at m/z 198. Another common fragmentation would be the cleavage of the C-C bond adjacent to the amino group. Cleavage of the ether bond is also a possible fragmentation route, which would help confirm the connectivity of the two phenyl rings. Mass spectrometry is a key tool for analyzing amino acids, though it often requires deconvolution algorithms for complex mixtures. alchempharmtech.com

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC)

Chromatographic techniques are the primary methods for separating this compound from impurities to assess its purity and for accurate quantification.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile and widely used technique for the analysis of amino acids. jocpr.com Due to the polar nature of this compound and its lack of a strong UV chromophore, specific strategies are required.

Detection: Direct UV detection is possible but may lack sensitivity. More commonly, pre-column or post-column derivatization is employed to attach a UV-active or fluorescent tag to the amino group. researchgate.net Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or o-phthalaldehyde (B127526) (OPA) are frequently used. nih.gov Alternatively, HPLC coupled with a mass spectrometer (LC-MS) can provide sensitive and selective detection without derivatization.

Separation Modes: Reversed-phase (RP-HPLC) using a C18 column is the most common separation mode, often with an acidic mobile phase to ensure the protonation of the carboxyl group. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative. jocpr.com A study on 4-amino-3-nitrophenol, a related compound, utilized a C18 column with an acetic buffer mobile phase for separation.

Gas Chromatography (GC) GC analysis of amino acids is challenging due to their low volatility and thermal instability. thermofisher.comsigmaaldrich.com Therefore, derivatization is a mandatory step to convert the polar amino and carboxyl groups into more volatile and thermally stable functional groups. nih.gov

Derivatization: A common two-step derivatization process involves esterification of the carboxylic acid group (e.g., with methanol/HCl) followed by acylation of the amino group (e.g., with pentafluoropropionic anhydride, PFPA). nih.gov Another widely used method is silylation, which targets both amino and carboxyl groups simultaneously using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). thermofisher.comsigmaaldrich.com

Detection: Flame Ionization Detection (FID) can be used, but coupling GC with a Mass Spectrometer (GC-MS) is preferred as it provides both quantification and structural confirmation of the derivatives. nih.govdss.go.th GC-MS allows for the identification of amino acid derivatives based on their unique retention times and fragmentation patterns. researchgate.net

Table 2: Comparison of Chromatographic Methods for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Separation in a liquid mobile phase based on analyte partitioning between the liquid and a solid stationary phase. | Separation in a gaseous mobile phase based on analyte partitioning between the gas and a liquid/solid stationary phase. |

| Derivatization | Often required for UV/Fluorescence detection to enhance sensitivity; not required for MS detection. | Mandatory to increase volatility and thermal stability. |

| Typical Columns | Reversed-Phase (C18, C8), HILIC. | Fused silica (B1680970) capillary columns with various polysiloxane stationary phases (e.g., TR-5, SLB-5ms). thermofisher.comsigmaaldrich.com |

| Common Detectors | UV-Vis, Photodiode Array (PDA), Fluorescence (FLD), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |

| Advantages | Wide applicability, suitable for non-volatile and thermally labile compounds, diverse detection methods. | High resolution and separation efficiency, well-established methods for many compound classes. |

| Disadvantages | Can have lower resolution than GC for some analytes, mobile phase consumption. | Limited to volatile and thermally stable compounds (or their derivatives), potential for derivative instability. |

Advanced Crystallographic Analysis for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of structure and detailed conformational information.

The process involves several key steps:

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of this compound. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion methods.

X-ray Diffraction: The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

Structure Solution and Refinement: The diffraction data (intensities and positions of the spots) are processed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined (structure solution). This initial model is then refined to best fit the experimental data. X-ray crystallography has been instrumental in revealing the structures of various complex biological molecules and their inhibitors. nih.govnih.govdectris.comresearchgate.net

A successful crystallographic analysis of this compound would yield a wealth of precise structural data.

Table 3: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules within the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates of each non-hydrogen atom in the molecule. |

| Bond Lengths | The distances between bonded atoms, typically measured in angstroms (Å). |

| Bond Angles | The angles formed by three consecutively bonded atoms. |

| Torsion Angles | The dihedral angles that describe the conformation around rotatable bonds. |

| Intermolecular Interactions | Details of non-covalent interactions like hydrogen bonds and van der Waals forces that dictate the crystal packing. |

This data provides an exact model of the molecule's conformation in the solid state and reveals how individual molecules interact with each other in the crystal lattice.

Applications and Future Research Directions of Amino 3 Phenoxyphenyl Acetic Acid

Potential Therapeutic Development of Amino(3-phenoxyphenyl)acetic Acid and its Derivatives

The core structure of this compound has served as a foundational template for the design and synthesis of various derivatives with a range of biological activities. Research has primarily focused on their potential as anti-inflammatory and anti-cancer agents.

Preclinical Research Avenues and Translational Studies

Preclinical research has highlighted the potential of phenoxy acetic acid derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Studies have shown that certain derivatives exhibit potent anti-inflammatory effects in animal models. nih.govnih.gov For instance, in carrageenan-induced paw edema tests in rats, some derivatives significantly reduced swelling. nih.gov

While direct preclinical data on this compound is limited in the reviewed literature, the extensive research on its derivatives provides a strong rationale for its investigation. The existing data on related compounds suggest that this compound could be a valuable lead compound for further optimization and translational studies. The development of prodrugs using amino acid moieties is a known strategy to enhance bioavailability and targeted delivery, which could be a viable approach for this compound.

Design of Novel Chemical Entities Based on the this compound Core

The design of novel chemical entities from the this compound core has been an active area of investigation. nih.gov The primary strategy involves the modification of the core structure to enhance potency and selectivity for specific biological targets. A significant body of work has focused on creating derivatives that are potent and selective inhibitors of COX-2. nih.govnih.gov These efforts are driven by the need for anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

The synthesis of these novel entities often involves coupling the phenoxy acetic acid core with various heterocyclic or aromatic moieties. nih.gov For example, the synthesis of phenoxy acetamide (B32628) pyridazine (B1198779) derivatives has been explored. nih.gov The resulting compounds are then screened for their biological activity, such as their ability to inhibit COX-2 or induce apoptosis in cancer cells.

Table 1: Preclinical Anti-inflammatory Activity of Selected Phenoxy Acetic Acid Derivatives

| Compound | In Vivo Anti-inflammatory Activity (% inhibition of paw edema) | Reference |

| Derivative A | 63.35 | nih.gov |

| Derivative B | 46.51 | nih.gov |

Table 2: In Vitro COX-2 Inhibitory Activity of Selected Phenoxy Acetic Acid Derivatives

| Compound | IC50 for COX-2 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Derivative C | 0.06 | >166.7 | nih.gov |

| Derivative D | 0.09 | >111.1 | nih.gov |

| Mefenamic Acid (Reference) | 5.3 | 2.6 | nih.gov |

Role in Chemical Biology as Research Probes and Tools

Currently, there is a notable lack of published research on the application of this compound or its derivatives as research probes or tools in chemical biology. While the core structure has been utilized for therapeutic design, its potential for creating molecular probes to study biological processes remains largely unexplored. The development of fluorescently labeled or biotinylated derivatives could open new avenues for investigating the interactions and mechanisms of action of this class of compounds in a biological context.

Environmental Impact and Degradation Studies of Phenoxyphenyl Acetic Acid Derivatives

The environmental fate of phenoxyphenyl acetic acid derivatives is an important consideration, particularly for compounds that may see widespread use. Studies on structurally related compounds, such as 3-phenoxybenzoic acid (3-PBA), a common metabolite of pyrethroid insecticides, provide some insights. 3-PBA is known to be persistent in the environment, with a half-life in soil ranging from 120 to 180 days. nih.gov It can be degraded by certain soil bacteria, such as Bacillus sp. and Pseudomonas pseudoalcaligenes. nih.govnih.govasm.org The degradation pathways often involve the cleavage of the ether bond. nih.gov

Given the structural similarities, it is plausible that this compound and its derivatives could exhibit similar environmental persistence and be susceptible to microbial degradation. However, specific studies on the environmental impact and degradation pathways of this compound are needed to fully assess its environmental profile.

Current Challenges and Future Opportunities in this compound Research

A significant challenge in the field is the lack of specific preclinical and translational data for the parent compound, this compound. While its derivatives show promise, a thorough investigation of the core compound is necessary to understand its intrinsic activity and potential as a lead structure.

Another challenge lies in the synthesis of diverse and complex derivatives. The development of efficient and scalable synthetic routes is crucial for exploring the structure-activity relationships and for the potential large-scale production of lead candidates. nih.gov

Despite these challenges, there are considerable future opportunities. The proven anti-inflammatory and potential anti-cancer activities of its derivatives warrant further investigation. nih.gov Exploring a wider range of biological targets beyond COX-2 could uncover new therapeutic applications.

Furthermore, the untapped potential of this compound in chemical biology presents a significant opportunity. The development of research probes based on this scaffold could provide valuable tools for understanding fundamental biological processes and for target identification and validation. The synthesis of unnatural amino acids by incorporating novel scaffolds is a growing area of research that could lead to the development of novel drugs and enzymes. researchgate.net

Conclusion

Summary of Key Research Findings and Advances in Amino(3-phenoxyphenyl)acetic Acid Chemistry

Direct research focusing exclusively on this compound is limited in publicly available scientific literature. Its commercial availability suggests its use as a building block or intermediate in chemical synthesis. The primary research findings are therefore contextual, derived from extensive studies into the broader classes of phenoxyacetic acid and aminophenylacetic acid derivatives. Advances in the chemistry of these related compounds have largely centered on the development of novel synthetic routes and the exploration of their therapeutic potential. For the phenoxyacetic acid scaffold, research has demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and anti-mycobacterial properties. Similarly, aminophenylacetic acid derivatives are recognized as important intermediates in the synthesis of pharmaceuticals. The key takeaway is that while this compound itself is not the subject of extensive direct study, the foundational chemistry for its synthesis and potential derivatization is well-established through research on its structural analogues.

Broader Implications of this compound Research for Pharmaceutical and Chemical Sciences

The study of compounds like this compound holds significant implications for both pharmaceutical and chemical sciences, primarily through the exploration of its derivatives. In the pharmaceutical sector, the phenoxyacetic acid moiety is a well-established pharmacophore. Research into derivatives of this class has led to the development of selective inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which are crucial in managing inflammation with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). The structural combination of a phenoxy group and an amino acid suggests potential for creating novel peptidomimetics or compounds that can interact with biological targets typically engaged by amino acids.

From a chemical science perspective, the synthesis of this compound and its potential derivatives drives the innovation of synthetic methodologies. The preparation of such multifunctional molecules can present challenges that spur the development of more efficient and selective reactions. The compound serves as a versatile scaffold for combinatorial chemistry and the generation of libraries of new molecules for high-throughput screening in drug discovery programs.

Future Perspectives and Unexplored Research Avenues for this compound

The future of research on this compound is rich with unexplored possibilities, given the current gap in dedicated studies. A primary avenue for future investigation would be the systematic synthesis and biological evaluation of a library of its derivatives. This would involve modifying the amino and carboxylic acid groups, as well as substitutions on the phenyl and phenoxy rings, to establish a comprehensive structure-activity relationship (SAR) profile.

Specific unexplored research avenues include:

Screening for Biological Activity: A thorough screening of this compound and its novel derivatives against a wide range of biological targets is warranted. Based on the activities of related phenoxyacetic acids, promising areas for investigation include its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Medicinal Chemistry Campaigns: Should initial screenings yield a promising lead, focused medicinal chemistry efforts could optimize the compound's potency, selectivity, and pharmacokinetic properties. For example, its potential as a selective COX-2 inhibitor could be systematically explored.

Development as a Synthetic Intermediate: Further research could focus on utilizing this compound as a key intermediate for the synthesis of more complex molecules and active pharmaceutical ingredients. Its bifunctional nature makes it an attractive starting point for a variety of chemical transformations.

Computational and In Silico Studies: Predictive modeling can be employed to forecast the potential biological activities and ADME (absorption, distribution, metabolism, and excretion) properties of virtual libraries of this compound derivatives, helping to prioritize synthetic targets.

In essence, this compound represents a largely untapped resource in medicinal and chemical research, with its true potential waiting to be unlocked through dedicated scientific inquiry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Amino(3-phenoxyphenyl)acetic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling 3-phenoxyphenylacetic acid with an amino group via nucleophilic substitution or reductive amination. Key reagents include lithium aluminum hydride (LiAlH4) for reductions and potassium permanganate (KMnO4) for oxidations. Solvents like dimethyl sulfoxide (DMSO) or ether are used under inert atmospheres to prevent side reactions. For example, ethylenediamine in DMSO facilitates amino group introduction under controlled temperature (ice-cooled conditions) .

- Critical Factors : Temperature control, stoichiometric ratios of reagents (e.g., chloroacetic acid to ethylenediamine), and purification via rotary evaporation are essential for high purity (>98%) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR confirms the presence of the aromatic ring (δ 6.8–7.5 ppm), carboxylic acid (δ ~170 ppm), and amino groups (δ 1.5–3.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 279.72 for the hydrochloride salt) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline derivatives .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- In-Vitro Screening :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).

- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) or acetylcholinesterase (AChE) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring (e.g., fluorine, trifluoromethyl) alter bioactivity?

- Structure-Activity Relationship (SAR) :

- Fluorine Substitution : Enhances metabolic stability and membrane permeability. For example, 2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid shows improved COX-2 inhibition (IC₅₀ = 1.2 µM) compared to non-fluorinated analogs .

- Trifluoromethyl Groups : Increase lipophilicity and receptor binding affinity, as seen in analogs like {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid .

- Methodological Validation : Molecular docking (AutoDock Vina) and comparative pharmacokinetic studies (e.g., logP, plasma protein binding) .

Q. How can conflicting data on its antioxidant activity across studies be resolved?

- Contradiction Analysis :

- Assay Variability : Compare DPPH radical scavenging (pH-dependent) vs. ORAC assays (chain-breaking activity). Adjust buffer conditions (e.g., pH 7.4 for physiological relevance) .

- Sample Purity : Validate via HPLC (≥95% purity) to exclude confounding impurities .

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ ranges) and apply statistical models (ANOVA) to identify outliers .

Q. What computational strategies predict its metabolic pathways and toxicity?

- In-Silico Tools :

- ADMET Prediction : Use SwissADME for bioavailability radar and admetSAR for hepatotoxicity risk.

- Metabolite Identification : CYP450 isoform mapping (e.g., CYP3A4-mediated oxidation) via Schrödinger’s BioLuminate .

- Validation : Cross-reference with in-vitro microsomal assays (e.g., rat liver microsomes + NADPH) .

Q. How can derivative synthesis improve selectivity for neurological targets (e.g., NMDA receptors)?

- Derivative Design :

- Amino Acid Modifications : Introduce sulfonic acid groups (e.g., 2-(4-Amino-3-sulfophenyl)acetic acid) to enhance blood-brain barrier penetration .

- Heterocyclic Fusion : Attach imidazole or pyridine rings to mimic endogenous ligands .

- Testing : Radioligand binding assays (³H-MK-801 for NMDA) and electrophysiology (patch-clamp) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.